Tridecyl acetate

Description

This compound has been reported in Capsicum annuum with data available.

Structure

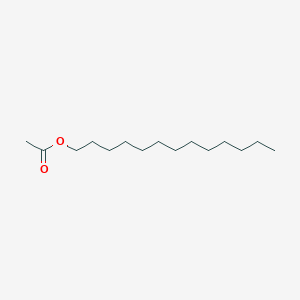

2D Structure

3D Structure

Properties

IUPAC Name |

tridecyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15(2)16/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRNMODJXFOYMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90147938 | |

| Record name | 1-Tridecyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-33-9 | |

| Record name | Tridecyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Tridecanol, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tridecyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the molecular formula of Tridecyl acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecyl acetate, a saturated fatty ester, is a compound of interest in various scientific and industrial fields. Its chemical properties make it relevant in the formulation of cosmetics and as a fragrance component. This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, a detailed experimental protocol for its synthesis via Fischer esterification, and a visualization of the synthesis workflow.

Core Molecular and Physical Properties

This compound is chemically designated as the acetate ester of tridecanol. Its fundamental properties are summarized in the table below, providing a quantitative overview for easy reference and comparison.

| Property | Value | Unit |

| Molecular Formula | C₁₅H₃₀O₂ | |

| Molecular Weight | 242.40 | g/mol |

| Density | 0.8557 | g/cm³ |

| Boiling Point | 285.00 | °C |

| Melting Point | -66.50 | °C |

| Appearance | Colorless liquid | |

| Solubility in Water | Insoluble | |

| Solubility in Organic Solvents | Soluble in non-polar solvents (e.g., hexane, benzene) |

Data sourced from references[1][2].

Experimental Protocol: Synthesis of this compound via Fischer Esterification

The following protocol outlines a general method for the synthesis of this compound through the Fischer esterification of tridecanol and acetic acid, using a strong acid catalyst.

Materials:

-

Tridecanol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (catalyst)

-

Anhydrous Sodium Sulfate

-

Saturated Sodium Bicarbonate Solution

-

Brine (saturated NaCl solution)

-

Diethyl Ether (or other suitable organic solvent)

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine one molar equivalent of tridecanol with an excess of glacial acetic acid (typically 2-3 molar equivalents).

-

Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total mass of the reactants).

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for several hours (typically 2-4 hours) to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

-

Extraction and Washing:

-

Dilute the mixture with diethyl ether.

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.

-

Carefully separate the aqueous layer after each wash.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and transfer the filtrate to a clean, pre-weighed round-bottom flask.

-

Remove the solvent using a rotary evaporator to yield the crude this compound.

-

-

Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation.

Synthesis Workflow Diagram

The following diagram illustrates the key stages in the synthesis and purification of this compound as described in the experimental protocol.

Caption: A flowchart of the Fischer esterification process for synthesizing this compound.

References

Tridecyl Acetate (CAS No. 1072-33-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecyl acetate (CAS No. 1072-33-9) is an ester of tridecyl alcohol and acetic acid. It is a colorless liquid with a characteristic fruity odor. This document provides an in-depth technical overview of this compound, encompassing its physicochemical properties, synthesis methodologies, analytical procedures, biological significance, and safety data. This guide is intended to serve as a comprehensive resource for professionals in research, and drug development who may encounter or utilize this compound in their work.

Physicochemical Properties

This compound's physical and chemical characteristics are crucial for its handling, application, and analysis. A summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 1072-33-9 | [1] |

| Molecular Formula | C₁₅H₃₀O₂ | [2] |

| Molecular Weight | 242.40 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [3][4] |

| Odor | Mild, fatty-fruity odor of Peach-Apricot type with a Lily-floral note | [5] |

| Boiling Point | 143 °C at 5 mmHg | [5][6] |

| Melting Point | 8.4 °C | [5][6] |

| Density | 0.86 g/cm³ | [6] |

| Refractive Index | 1.4330-1.4360 | [5][6] |

| Solubility | Almost insoluble in water; soluble in alcohol and oils | [5] |

| LogP | 6.390 (estimated) | [5] |

Synthesis of this compound

This compound can be synthesized through both traditional chemical methods and biocatalytic routes.

Chemical Synthesis: Fisher Esterification

A common method for synthesizing esters like this compound is the Fisher esterification, which involves the acid-catalyzed reaction of a carboxylic acid (acetic acid) with an alcohol (tridecanol).

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tridecanol (1.0 molar equivalent) and glacial acetic acid (1.5 to 2.0 molar equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2% by weight of the reactants), to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 120-140 °C) with continuous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation to yield the final product.

Biocatalytic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis offers a greener alternative with high specificity and milder reaction conditions. Lipases are commonly used to catalyze the esterification reaction.

-

Reaction Mixture: In a suitable reaction vessel, dissolve tridecanol (1.0 molar equivalent) and acetic acid (or a suitable acyl donor like vinyl acetate) (1.0-1.5 molar equivalents) in a non-polar organic solvent (e.g., hexane or heptane) to create a solvent-free or minimal-solvent system.

-

Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435, a commercially available immobilized Candida antarctica lipase B) to the reaction mixture. The enzyme loading is typically 5-10% (w/w) of the total substrate weight.

-

Incubation: Incubate the mixture at a controlled temperature (typically 40-60 °C) with constant shaking or stirring to ensure proper mixing.

-

Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.

-

Product Recovery: Once the desired conversion is achieved, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can often be washed and reused.

-

Purification: Remove the solvent (if used) from the filtrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation if necessary.

Analytical Methods

The purity and concentration of this compound are typically determined using gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol: Representative GC-MS Analysis

-

Sample Preparation:

-

For pure substance analysis: Dissolve a small amount of this compound in a suitable volatile solvent such as hexane or ethyl acetate to a final concentration of approximately 1 mg/mL.

-

For biological matrices (e.g., insect hemolymph, tissue homogenate): Perform a liquid-liquid extraction. Homogenize the sample in a suitable solvent system (e.g., a mixture of hexane and isopropanol). After centrifugation, the organic layer containing the lipids is carefully collected. An internal standard (e.g., a deuterated analog or a similar long-chain ester not present in the sample) should be added at the beginning of the extraction process for accurate quantification. The extract may need to be concentrated and reconstituted in a smaller volume of a suitable solvent for GC-MS analysis.

-

-

GC-MS Conditions:

-

Gas Chromatograph: Use a GC system equipped with a capillary column suitable for the analysis of semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane stationary phase, such as a DB-5ms or HP-5ms column).

-

Injector: Operate in splitless mode for trace analysis or split mode for higher concentrations. The injector temperature should be set to around 250-280 °C.

-

Oven Temperature Program: A typical temperature program would start at a lower temperature (e.g., 60-80 °C), hold for a few minutes, and then ramp up to a final temperature of 280-300 °C at a rate of 10-20 °C/min.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

Mass Spectrometer: The MS can be operated in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for quantitative analysis, which offers higher sensitivity and selectivity. The ion source temperature is typically set to 230 °C, and the transfer line temperature to 280 °C.

-

-

Data Analysis: Identify this compound based on its retention time and the fragmentation pattern in its mass spectrum. For quantification, construct a calibration curve using standards of known concentrations and the internal standard.

Biological Activity and Applications

Pheromonal Activity

This compound has been identified as a component of the sex pheromone in certain insect species. Pheromones are chemical signals that trigger a natural response in another member of the same species. In the context of insect communication, sex pheromones are crucial for mate location and recognition.

The reception of pheromonal signals in insects is a complex process that occurs in specialized sensory organs, primarily the antennae. While the specific receptors for this compound have not been fully characterized in all relevant species, a general signaling pathway for insect pheromone reception has been elucidated.

Other Applications

Beyond its role as a semiochemical, this compound finds applications in various industries:

-

Cosmetics and Personal Care: Due to its emollient properties and pleasant fragrance, it is used in the formulation of skin care products, lotions, and perfumes.

-

Flavor and Fragrance Industry: It is utilized as a fragrance ingredient in a variety of consumer products.

-

Industrial Solvent: Its ester nature allows it to act as a solvent in certain industrial processes.

Safety and Toxicology

A subchronic toxicity study of this compound has been conducted in rats to evaluate its safety profile upon repeated exposure.

Summary of a 90-Day Subchronic Oral Toxicity Study in Rats

-

Test Substance: this compound

-

Species: Sprague-Dawley rats

-

Administration Route: Oral gavage

-

Duration: 90 days

-

Dose Levels: 0.1, 0.5, and 1.0 g/kg/day

-

Key Findings: At mid and high doses, treatment-related effects included increased liver and kidney weights. Histopathological examination revealed hydrocarbon nephropathy in male rats. A slight decrease in serum glucose was also observed in males. The low dose of 0.1 g/kg/day was identified as the no-observed-effect level (NOEL). These findings suggest a low degree of systemic toxicity for this compound following subchronic oral administration.

-

Animal Selection and Acclimation: Healthy young adult rats (e.g., Sprague-Dawley) are selected and acclimated to the laboratory conditions for at least five days before the start of the study. Animals are housed in a controlled environment with respect to temperature, humidity, and light cycle.

-

Group Allocation: Animals are randomly assigned to control and treatment groups (typically at least 10 males and 10 females per group). The control group receives the vehicle (e.g., distilled water or corn oil), while the treatment groups receive the test substance at three different dose levels.

-

Dose Administration: The test substance is administered daily by oral gavage for 90 consecutive days. The volume administered is based on the most recent body weight measurement.

-

Clinical Observations: Animals are observed daily for any clinical signs of toxicity. Detailed observations are recorded at least once a week. Body weight and food consumption are measured weekly.

-

Clinical Pathology: Blood samples are collected at interim periods (e.g., 45 days) and at the termination of the study for hematology and clinical biochemistry analyses. Urine samples are also collected for urinalysis.

-

Necropsy and Histopathology: At the end of the 90-day period, all animals are euthanized. A full gross necropsy is performed, and selected organs are weighed. Tissues from all animals in the control and high-dose groups are preserved for microscopic examination. Any gross lesions and target organs from the other dose groups are also examined histopathologically.

-

Data Analysis: The data are statistically analyzed to determine any significant differences between the treated and control groups. The no-observed-adverse-effect level (NOAEL) is determined.

Conclusion

This compound is a versatile ester with applications ranging from the fragrance industry to its role as a semiochemical in the natural world. This technical guide has provided a comprehensive overview of its chemical and physical properties, methods for its synthesis and analysis, its biological significance as an insect pheromone, and its toxicological profile. The detailed experimental protocols, presented as representative examples, offer a practical foundation for researchers and scientists working with this compound. The provided visualizations of the synthesis workflows, a generalized pheromone signaling pathway, and a toxicity testing workflow aim to facilitate a clearer understanding of the key processes involving this compound. As research continues, a more detailed understanding of its specific biological interactions and potential applications in areas such as drug delivery may emerge.

References

- 1. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acute and subchronic (28-day) oral toxicity study in rats fed with novel surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lirias.kuleuven.be [lirias.kuleuven.be]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tridecyl Acetate

IUPAC Name: tridecyl acetate[1][2]

This guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed experimental protocol for its synthesis and analysis, and an illustrative biosynthetic pathway relevant to its role as a signaling molecule in biological systems. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

This compound is the ester resulting from the formal condensation of the hydroxy group of tridecan-1-ol with the carboxy group of acetic acid. It is a colorless liquid with a characteristic fruity, waxy, and floral odor.[3] Its properties make it a valuable compound in the fragrance and cosmetic industries, where it functions as a fragrance ingredient, skin-conditioning agent, and emollient.[3]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₃₀O₂ | [1][2][4][5][6] |

| Molecular Weight | 242.40 g/mol | [1][2][4][5][6] |

| Appearance | Colorless to pale yellow clear liquid | [7] |

| Boiling Point | 287.00 to 288.00 °C @ 760.00 mm Hg (estimated) | [7] |

| Density | 0.8557 g/cm³ | [3] |

| Flash Point | 260.00 °F (126.60 °C) (estimated) | [7] |

| Vapor Pressure | 0.003000 mmHg @ 25.00 °C (estimated) | [7] |

| Water Solubility | 0.116 mg/L @ 25 °C (estimated), Insoluble | [7] |

| logP (Octanol/Water) | 6.1 (Computed), 6.390 (estimated) | [1][7] |

| CAS Number | 1072-33-9 | [1][4][6] |

Experimental Protocols

This section details the methodologies for the synthesis and subsequent analysis of this compound.

This protocol describes a green chemistry approach to synthesizing this compound using an immobilized lipase catalyst, which offers high selectivity and mild reaction conditions.

Materials:

-

Tridecan-1-ol (1-tridecanol)

-

Vinyl acetate

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Hexane (anhydrous)

-

Sodium bicarbonate (5% w/v aqueous solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Reflux condenser

-

Separatory funnel (250 mL)

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add tridecan-1-ol (10.0 g, 50 mmol) and vinyl acetate (6.45 g, 75 mmol).

-

Solvent and Catalyst Addition: Add 50 mL of anhydrous hexane to dissolve the reactants. Add the immobilized lipase (1.0 g).

-

Esterification Reaction: Equip the flask with a magnetic stir bar and a reflux condenser. Place the flask in a heating mantle and heat the mixture to 45°C with constant stirring.

-

Reaction Monitoring: Monitor the reaction progress by taking small aliquots periodically and analyzing them via gas chromatography (GC) until the consumption of tridecan-1-ol is complete (typically 24-48 hours).

-

Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature and remove the immobilized lipase by vacuum filtration. The enzyme can be washed with hexane, dried, and reused.

-

Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 5% sodium bicarbonate solution (2 x 30 mL) to remove any unreacted acetic acid, followed by deionized water (2 x 30 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the hexane.

-

Purification: The resulting crude this compound can be further purified by vacuum distillation to yield a high-purity product.

This protocol outlines the analysis of the synthesized this compound to determine its purity and confirm its identity.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Hold: Maintain at 280°C for 5 minutes.

-

-

Detector Temperature (FID): 300°C.

-

Mass Spectrometer (if used):

-

Ion Source Temperature: 230°C.

-

Mass Range: m/z 40-500.

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound (approx. 1 mg/mL) in hexane.

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Acquisition: Run the GC-MS analysis using the specified conditions.

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Determine the purity by calculating the peak area percentage.

-

If using an MS detector, confirm the identity of the compound by comparing its mass spectrum with a reference spectrum from a database (e.g., NIST).

-

Mandatory Visualization

The following diagram illustrates a generalized biosynthetic pathway for acetate ester pheromones in insects. While this specific pathway is for other acetate esters, it represents the key enzymatic steps—desaturation, chain shortening, reduction, and acetylation—that are common in the biosynthesis of long-chain acetate esters like this compound when they function as signaling molecules.

Caption: Generalized biosynthetic pathway for insect acetate ester pheromones.

References

- 1. CN103214372A - Synthesis method of tridecyl trimellitate - Google Patents [patents.google.com]

- 2. Biodegradable products by lipase biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biocatalytic Synthesis of Flavonoid Esters by Lipases and Their Biological Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ent.iastate.edu [ent.iastate.edu]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. This compound, 1072-33-9 [thegoodscentscompany.com]

The Enigmatic Presence of Tridecyl Acetate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecyl acetate, a saturated fatty acid ester, is a naturally occurring volatile organic compound found in a select number of plant species. While not as ubiquitous as other esters, its presence contributes to the unique aromatic profiles of certain plants and may play a role in plant defense mechanisms and ecological interactions. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in plants, including quantitative data, detailed experimental protocols for its analysis, and a proposed biosynthetic pathway.

Natural Occurrence and Quantitative Data

This compound has been identified as a minor but significant component of the essential oil of several plant species. The most well-documented source is the common rue (Ruta graveolens). While its exact concentration can vary depending on factors such as plant chemotype, geographical location, and harvest time, it is consistently detected in the volatile fraction of this plant. Additionally, its presence has been reported in Capsicum annuum (bell pepper) and is a constituent of boronia absolute, derived from the flowers of Boronia megastigma.

Due to the limited number of studies specifically quantifying this compound, the following table includes data for this compound where available, and for the closely related dodecyl acetate in Boronia megastigma to provide a comparative context for the concentration of similar long-chain fatty acid esters in plant matrices.

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Ruta graveolens | Aerial Parts | This compound | Present (unquantified) | [1] |

| Boronia megastigma | Flowers | Dodecyl Acetate | 112-631 µg/g fresh weight | [2] |

| Boronia megastigma | Concrete Extract | Dodecyl Acetate | 5.6-11.1% | [2] |

| Capsicum annuum | Fruit | 1-Heptadecanol Acetate | Present (unquantified) |

Table 1: Quantitative and Occurrence Data for this compound and Related Compounds in Plants.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is not yet fully elucidated but can be inferred from the well-established pathways of fatty acid and ester biosynthesis. The pathway likely involves three key stages: the synthesis of the C13 fatty acid precursor, its reduction to the corresponding alcohol (tridecanol), and the final esterification to form this compound.

Proposed Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound in plants.

The synthesis is initiated with propionyl-CoA as a primer for the fatty acid synthase (FAS) complex, leading to the formation of an odd-numbered fatty acid chain. Through successive elongation cycles utilizing malonyl-CoA, a tridecanoyl-CoA (C13) is produced. This fatty acyl-CoA is then reduced to 1-tridecanol by a fatty acyl-CoA reductase (FAR) enzyme. Finally, an alcohol acyltransferase (AAT) catalyzes the esterification of 1-tridecanol with acetyl-CoA to yield this compound.[1][3][4]

Experimental Protocols

The extraction, identification, and quantification of this compound from plant materials typically involve steam distillation or solvent extraction, followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Extraction of Volatile Compounds by Steam Distillation

This method is suitable for obtaining essential oils rich in volatile compounds like this compound from fresh or dried plant material.

Materials:

-

Fresh or dried plant material (e.g., leaves and aerial parts of Ruta graveolens)

-

Clevenger-type apparatus or similar steam distillation setup

-

Distilled water

-

Heating mantle

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Weigh a suitable amount of plant material (e.g., 100 g of fresh aerial parts) and place it in the distillation flask.

-

Add distilled water to the flask, ensuring the plant material is fully submerged.

-

Assemble the Clevenger-type apparatus, ensuring all glass joints are properly sealed.

-

Begin heating the flask using the heating mantle to generate steam.

-

Continue the distillation for a set period (e.g., 3 hours), collecting the distillate, which is a mixture of water and essential oil.

-

Separate the essential oil layer from the aqueous layer using a separatory funnel.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the dried essential oil in a sealed glass vial at 4°C until GC-MS analysis.

Extraction of this compound by Solvent Extraction

This method is effective for extracting a broader range of compounds, including less volatile ones, and can be used for quantitative analysis.

Materials:

-

Dried and powdered plant material (e.g., Ruta graveolens leaves)

-

Organic solvent (e.g., hexane, dichloromethane, or ethyl acetate)

-

Soxhlet apparatus or maceration setup

-

Rotary evaporator

-

Filter paper

-

Glass vials for storage

Procedure:

-

Weigh a precise amount of dried, powdered plant material (e.g., 10 g) and place it in a cellulose thimble for Soxhlet extraction or in a flask for maceration.

-

For Soxhlet extraction: Place the thimble in the Soxhlet extractor and add the solvent to the boiling flask. Heat the solvent to reflux and continue the extraction for a defined period (e.g., 6-8 hours).

-

For maceration: Add a measured volume of the solvent to the flask containing the plant material. Seal the flask and agitate it at room temperature for a specified time (e.g., 24-48 hours).

-

After extraction, filter the solvent extract to remove plant debris.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

-

The crude extract can be further purified by column chromatography if necessary.

-

Dissolve a known amount of the final extract in a suitable solvent for GC-MS analysis.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for identifying and quantifying volatile compounds like this compound in complex plant extracts.

Typical GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890A or similar.

-

Column: HP-5MS (5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless or split (e.g., 1:50).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 5°C/min.

-

Final hold: Hold at 280°C for 10 minutes.

-

-

Mass Spectrometer: Agilent 5975C or similar.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The relative percentage of each component is calculated from the total peak area of the chromatogram. For absolute quantification, a calibration curve is prepared using an authentic standard of this compound.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the extraction and analysis of this compound from plant material.

Caption: Workflow for the analysis of this compound in plants.

Conclusion

This compound is a fascinating, though less-studied, natural product found in the plant kingdom. Its confirmed presence in Ruta graveolens and potential occurrence in other species warrant further investigation into its biological roles and biosynthetic pathways. The methodologies outlined in this guide provide a robust framework for researchers to extract, identify, and quantify this compound, paving the way for a deeper understanding of its significance in plant biology and its potential applications in various scientific and industrial fields. Future research should focus on obtaining precise quantitative data from a wider range of plant species and on elucidating the specific enzymes responsible for its biosynthesis.

References

- 1. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 2. Probing specificities of alcohol acyltransferases for designer ester biosynthesis with a high-throughput microbial screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hort [journals.ashs.org]

- 4. researchgate.net [researchgate.net]

Tridecyl Acetate as an Insect Pheromone Component: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tridecyl acetate, a saturated fatty acid ester, has been identified as a crucial component of the pheromone blends of several insect species. This technical guide provides an in-depth analysis of its role in chemical communication, focusing on key species such as the Hessian fly (Mayetiola destructor) and fruit flies of the Drosophila genus. The document synthesizes quantitative data on pheromone composition, details established experimental protocols for pheromone analysis, and illustrates the biosynthetic and neural signaling pathways involved. This guide is intended to serve as a comprehensive resource for researchers engaged in the study of insect chemical ecology and the development of novel pest management strategies.

Introduction to this compound in Insect Communication

This compound (CAS No. 1072-33-9) is a semiochemical that functions as a pheromone component in various insects, primarily within the orders Diptera and Lepidoptera. While rarely acting as a sole attractant, it plays a significant role in modulating the behavioral responses of males when present in specific ratios within a multi-component blend. Its chirality and the presence of other synergistic compounds are often critical for biological activity. This guide will explore the specific contexts in which this compound is a key player in insect chemical communication.

Quantitative Analysis of Pheromone Blends Containing this compound

The precise ratio of components in a pheromone blend is critical for eliciting a specific behavioral response. The following tables summarize the quantitative data for insect species where this compound or its derivatives are known pheromone constituents.

Table 1: Pheromone Blend Composition for Mayetiola destructor (Hessian Fly)

| Compound | Role | Blend Ratio (Y-Tube Bioassay)[1][2][3] | Blend Ratio (Field Trapping)[2] |

| (2S)-tridec-2-yl acetate | Attractant | 1 ng | 10 µg |

| (2S,10E)-10-tridecen-2-yl acetate | Main Attractant | 10 ng | 100 µg |

| (2S,10E)-10-tridecen-2-ol | Attractant | 1 ng | 10 µg |

| (2S,8Z,10E)-8,10-tridecadien-2-yl acetate | Attractant | 1 ng | 10 µg |

| (2S,8E,10E)-8,10-tridecadien-2-yl acetate | Attractant | 1 ng | 10 µg |

Note: The Y-tube bioassay demonstrated that a five-component blend was highly attractive to male Hessian flies[1][2][3]. For field applications, a simplified two-component blend is often utilized for monitoring purposes[4].

Table 2: Behavioral Response of Drosophila Species to this compound

| Species | Compound | Behavioral Effect |

| Drosophila mulleri | (S)-2-tridecyl acetate | Aggregation Pheromone Component; Preferred attractant over other acetates[5] |

| Drosophila busckii | (S)-2-tridecyl acetate | Attractant[5] |

Note: While this compound is an attractant for these Drosophila species, specific blend ratios with other compounds have not been fully elucidated in the reviewed literature.

Biosynthesis and Signaling Pathways

Biosynthesis of Acetate Pheromones

The biosynthesis of this compound and similar acetate-based pheromones originates from fatty acid metabolism. The generalized pathway involves a series of enzymatic steps, primarily occurring in the pheromone glands of the insect.

The biosynthetic pathway begins with acetyl-CoA, which is converted into fatty acids by fatty acid synthase (FAS)[3][6]. These fatty acids can then undergo desaturation and chain-shortening to achieve the correct carbon chain length and double bond configuration[3][7]. A key step is the reduction of the fatty acyl-CoA precursor to a fatty alcohol by fatty-acyl reductase (FAR)[8]. Finally, an acetyltransferase catalyzes the esterification of the fatty alcohol to produce the acetate ester pheromone component[3].

Caption: Generalized biosynthetic pathway of acetate pheromones in insects.

Pheromone Signaling Pathway

The detection of this compound and other pheromone components by male insects initiates a neural signaling cascade that results in a behavioral response. This process begins at the antennae and culminates in the higher processing centers of the insect brain.

Pheromone molecules are detected by specialized olfactory receptor neurons (ORNs) housed within sensilla on the male's antennae[9][10]. Insect olfactory receptors (ORs) are ligand-gated ion channels, which form a complex with a highly conserved co-receptor known as Orco[11][12]. When a pheromone molecule binds to the specific OR, the ion channel opens, leading to an influx of cations and depolarization of the ORN[13]. This electrical signal is then transmitted as a series of action potentials along the axon of the ORN to the antennal lobe, the primary olfactory center in the insect brain[14][15]. Within the antennal lobe, the signals are processed in specialized regions called glomeruli before being relayed to higher brain centers, such as the mushroom bodies, which ultimately mediate the behavioral response[10][15].

Caption: Pheromone signaling pathway from reception to behavioral response.

Experimental Protocols

The identification and characterization of this compound as a pheromone component rely on a suite of specialized experimental techniques. The following sections detail the methodologies commonly employed.

Pheromone Extraction and Chemical Analysis

This protocol outlines the general steps for extracting and identifying volatile compounds from insect pheromone glands.

Caption: Workflow for pheromone extraction, identification, and validation.

Methodology:

-

Insect Rearing and Collection: Insects are reared under controlled conditions (photoperiod, temperature, humidity) to ensure sexual maturity. Virgin females are typically used for pheromone extraction.

-

Pheromone Gland Extraction: The pheromone glands (e.g., ovipositors in female Hessian flies) are excised from calling females (the period of active pheromone release). The glands are then extracted with a non-polar solvent like hexane for a predetermined period.

-

Gas Chromatography-Electroantennographic Detection (GC-EAD): The crude extract is injected into a gas chromatograph (GC) to separate the individual chemical components. The GC effluent is split, with one part going to a flame ionization detector (FID) and the other passing over a male insect's antenna. The electrophysiological responses of the antenna are recorded, revealing which compounds are biologically active.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The GC-EAD active peaks are then analyzed by GC-MS. This technique provides a mass spectrum for each compound, which is used to determine its molecular weight and fragmentation pattern, aiding in structural identification.

-

Structure Elucidation and Synthesis: The data from GC-MS, along with other analytical techniques (e.g., NMR), are used to determine the exact chemical structure of the active compounds. These compounds are then synthesized in the laboratory for use in behavioral bioassays.

Behavioral Bioassays

Behavioral bioassays are essential for confirming the biological activity of identified pheromone components and determining the optimal blend ratios.

Y-Tube Olfactometer Bioassay:

-

Apparatus: A Y-shaped glass tube is used, with a constant flow of purified air entering each arm and exiting at the base.

-

Procedure: A male insect is introduced at the base of the "Y". A test odor (e.g., a synthetic pheromone blend) is introduced into the airflow of one arm, while the other arm contains a solvent control.

-

Data Collection: The choice of the insect (which arm it enters) and the time spent in each arm are recorded. A statistically significant preference for the treatment arm indicates attraction. This method was used to determine the attractive five-component blend for the Hessian fly[1][2][3].

Wind Tunnel Bioassays:

-

Apparatus: A wind tunnel provides a laminar airflow, simulating a natural environment for studying upwind flight behavior.

-

Procedure: A pheromone source (e.g., a rubber septum impregnated with the synthetic blend) is placed at the upwind end of the tunnel. Male insects are released at the downwind end.

-

Data Collection: A range of behaviors are recorded, including activation, take-off, upwind flight, casting (zigzagging flight), and contact with the source.

Field Trapping:

-

Apparatus: Sticky traps or other types of insect traps are baited with different synthetic pheromone blends or individual components.

-

Procedure: Traps are placed in the field in a randomized block design to account for environmental variability.

-

Data Collection: The number of male insects captured in each trap is counted over a specific period. This provides a robust measure of the attractiveness of different blends under natural conditions and is crucial for developing monitoring and mating disruption tools[2].

Applications and Future Directions

The understanding of this compound's role as a pheromone component has direct applications in integrated pest management (IPM). Synthetic versions of pheromone blends containing this compound can be used in traps for monitoring pest populations, allowing for more targeted and timely application of control measures[4][16]. Furthermore, the potential for mating disruption, where a large amount of synthetic pheromone is released to confuse males and prevent them from finding females, is an environmentally friendly alternative to broad-spectrum insecticides.

For drug development professionals, the highly specific interaction between pheromone molecules and their receptors presents an interesting model for ligand-receptor binding and signaling. The insect olfactory system can be a target for the development of novel repellents or attractants.

Future research should focus on elucidating the complete pheromone blends for species where this compound is a known attractant but the full composition is unknown. Additionally, further investigation into the specific enzymes involved in the biosynthesis of this compound could reveal novel targets for genetic pest control strategies.

Conclusion

This compound is a significant, albeit often minor, component of the sex pheromone blends of several insect species. Its biological activity is highly dependent on its stereochemistry and the presence of other synergistic compounds in specific ratios. The detailed study of its role in species like Mayetiola destructor has provided valuable insights into insect chemical communication. The experimental protocols and pathway information detailed in this guide offer a framework for further research into this and other semiochemicals, with the ultimate goal of developing more effective and sustainable methods for insect pest management and understanding fundamental principles of neurobiology.

References

- 1. Fatty Acid Origin of Insect Pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of G-Proteins in Odor-Sensing and CO2-Sensing Neurons in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The neural basis for insect pheromonal communication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [research.chalmers.se]

- 6. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]

- 7. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pheromone gland-specific fatty-acyl reductase of the silkmoth, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pheromone reception in moths: from molecules to behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular and neural mechanisms of sex pheromone reception and processing in the silkmoth Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insect olfactory receptor - Wikipedia [en.wikipedia.org]

- 12. Frontiers | A Functional Agonist of Insect Olfactory Receptors: Behavior, Physiology and Structure [frontiersin.org]

- 13. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals [frontiersin.org]

- 15. d-nb.info [d-nb.info]

- 16. ianakyildiz.com [ianakyildiz.com]

A Technical Guide to the Solubility of Tridecyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecyl acetate (C₁₅H₃₀O₂), a long-chain ester, finds applications in various industries, including as a fragrance component and in the formulation of cosmetics. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical procedures. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a detailed experimental protocol for its solubility determination, and a workflow diagram to guide experimental design.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. As an ester of tridecanol and acetic acid, it possesses a long, non-polar alkyl chain and a more polar ester group.

| Property | Value | Source |

| Molecular Formula | C₁₅H₃₀O₂ | [1][2][3][4] |

| Molecular Weight | 242.40 g/mol | [1][2] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 287.00 to 288.00 °C @ 760.00 mm Hg (est) | [6] |

| Density | 0.8557 g/cm³ | [5] |

| logP (Octanol/Water Partition Coefficient) | 6.1 (Computed) | [1] |

| Water Solubility | 0.116 mg/L @ 25 °C (est) | [6] |

The high logP value and very low estimated water solubility highlight that this compound is a lipophilic and predominantly non-polar compound.[1][6] This strongly suggests that its solubility will be significantly higher in non-polar organic solvents compared to polar solvents, a principle dictated by the "like dissolves like" rule.

Qualitative and Quantitative Solubility of this compound

Table of Estimated Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Solvent Type | Expected Solubility ( g/100 mL) |

| Hexane | Non-polar | > 50 |

| Toluene | Non-polar | > 50 |

| Diethyl Ether | Non-polar | > 50 |

| Chloroform | Moderately Polar | > 30 |

| Ethyl Acetate | Moderately Polar | > 30 |

| Acetone | Polar Aprotic | 10 - 30 |

| Ethanol | Polar Protic | 5 - 15 |

| Methanol | Polar Protic | 1 - 5 |

| Water | Polar Protic | < 0.0001 |

Note: The quantitative values in this table are estimates based on chemical principles and qualitative descriptions.[5] Experimental verification is required for precise measurements.

Experimental Protocol: Determination of this compound Solubility

The following protocol outlines a standard method for determining the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Glass vials with screw caps

-

Pipettes and syringes

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for concentration analysis

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.

-

Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure saturation. The solution should have a visible excess of the solute.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle.

-

For finer suspensions, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Withdrawal and Dilution:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed pipette to avoid precipitation upon cooling.

-

Immediately dilute the withdrawn aliquot with a known volume of a suitable solvent to prevent saturation and prepare it for analysis.

-

-

Quantitative Analysis:

-

Analyze the concentration of this compound in the diluted sample using a calibrated analytical technique such as GC or HPLC.

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the saturated solution from the calibration curve, taking into account the dilution factor.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per 100 mL of solvent using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis (g/mL) * 100) / (Volume of aliquot (mL) / Initial volume of solvent (mL))

-

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a detailed overview of the solubility of this compound in organic solvents, offering both qualitative predictions and a robust experimental protocol for quantitative determination. For researchers and professionals in drug development and other scientific fields, a clear understanding of these solubility characteristics is essential for optimizing experimental conditions, ensuring the successful formulation of products, and achieving reliable analytical results. The provided workflow and methodologies offer a solid foundation for the accurate assessment of this compound's solubility in a variety of organic media.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 3. csustan.edu [csustan.edu]

- 4. pure.ul.ie [pure.ul.ie]

- 5. scribd.com [scribd.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic Profile of Tridecyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for tridecyl acetate (C₁₅H₃₀O₂), a long-chain acetate ester. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is essential for the structural elucidation, identification, and purity assessment of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~4.05 | Triplet | -O-CH₂ - |

| ~2.05 | Singlet | -C(O)-CH₃ |

| ~1.60 | Multiplet | -O-CH₂-CH₂ - |

| ~1.26 | Multiplet | -(CH₂)₁₀- |

| ~0.88 | Triplet | -CH₃ |

Note: Predicted values are based on typical chemical shifts for n-alkyl acetates. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~171.1 | C =O |

| ~64.6 | -O-C H₂- |

| ~31.9 | Alkyl Chain Carbons |

| ~29.6 | Alkyl Chain Carbons |

| ~29.5 | Alkyl Chain Carbons |

| ~29.3 | Alkyl Chain Carbons |

| ~28.7 | Alkyl Chain Carbons |

| ~25.9 | Alkyl Chain Carbons |

| ~22.7 | Alkyl Chain Carbons |

| ~21.0 | -C(O)-C H₃ |

| ~14.1 | -C H₃ |

Note: Predicted values are based on typical chemical shifts for n-alkyl acetates. Actual experimental values may vary slightly.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925 | Strong | C-H stretch (alkane) |

| ~2855 | Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester)[1][2] |

| ~1465 | Medium | C-H bend (alkane) |

| ~1375 | Medium | C-H bend (alkane) |

| ~1240 | Strong | C-O stretch (ester)[3] |

| ~1040 | Medium | C-O stretch (ester) |

Note: Values are characteristic for long-chain alkyl acetates.

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Proposed Fragment |

| 242 | Low | [M]⁺ (Molecular Ion)[4] |

| 182 | Moderate | [M - CH₃COOH]⁺ |

| 61 | High | [CH₃C(OH)₂]⁺ |

| 43 | Base Peak | [CH₃CO]⁺[3] |

Data obtained from the NIST WebBook.[4]

Experimental Protocols

The acquisition of the spectroscopic data presented above typically follows standardized experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are generally recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, commonly deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.

-

Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the ¹³C spectrum.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H NMR, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is often used as an internal reference. For ¹³C NMR, the solvent peak (e.g., CDCl₃ at 77.16 ppm) is used for referencing.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is the common method for obtaining the infrared spectrum.

-

Sample Preparation: As this compound is a liquid, a thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal.

-

Data Acquisition: A background spectrum of the empty salt plates or the clean ATR crystal is recorded. Subsequently, the spectrum of the sample is recorded. The instrument measures the interference pattern of the infrared light, which is then mathematically converted into an infrared spectrum.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry is a standard method for the analysis of volatile organic compounds like this compound.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or by direct injection. The sample is vaporized in a high vacuum environment.

-

Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).

-

Fragmentation: The high energy of the ionization process causes the molecular ion to fragment into smaller, characteristic charged species.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Visualizations

General Spectroscopic Workflow

Caption: General workflow for obtaining and analyzing spectroscopic data.

This guide provides foundational spectroscopic information for this compound, serving as a valuable resource for its characterization in various scientific applications.

References

An In-depth Technical Guide to the Thermochemical Properties of Acetic Acid, Tridecyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetic acid, tridecyl ester, also known as tridecyl acetate (CAS No: 1072-33-9), is a long-chain fatty acid ester with emerging applications in various scientific and industrial fields, including as a fragrance component, a solvent, and potentially in drug delivery systems. A thorough understanding of its thermochemical properties is paramount for process design, safety assessments, and exploring its behavior in biological systems. This guide provides a comprehensive overview of the available thermochemical data, detailed experimental methodologies for its determination, and visual representations of relevant chemical and biological pathways.

Thermochemical Data of Acetic Acid, Tridecyl Ester

The following tables summarize the key thermochemical data for acetic acid, tridecyl ester. It is important to note that while some experimental data is available, many of the reported values are estimations derived from computational models.

| Property | Symbol (Unit) | Value | Method |

| Enthalpy of Formation (gas, standard) | ΔfH°gas (kJ/mol) | -597.73 | Joback |

| Gibbs Free Energy of Formation (standard) | ΔfG° (kJ/mol) | -158.50 | Joback |

| Enthalpy of Fusion (standard) | ΔfusH° (kJ/mol) | 37.39 | Joback |

| Enthalpy of Vaporization (standard) | ΔvapH° (kJ/mol) | 58.14 | Joback |

| Enthalpy of Vaporization (standard) | ΔvapH° (kJ/mol) | 87.2 | Experimental |

| Ideal Gas Heat Capacity | Cp,gas (J/mol·K) | Data not available | - |

| Standard Entropy | S° (J/mol·K) | Data not available | - |

Note: The Joback method is a group contribution method used for the prediction of thermochemical properties of organic compounds. Experimental values should be prioritized when available.

Experimental Protocols for Thermochemical Data Determination

Accurate determination of thermochemical data relies on precise experimental techniques. Below are detailed methodologies for key experiments applicable to long-chain esters like this compound.

Determination of Enthalpy of Combustion and Formation by Bomb Calorimetry

The standard enthalpy of formation of a compound can be determined from its standard enthalpy of combustion, which is measured using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change is measured.

Apparatus:

-

Isoperibol or adiabatic bomb calorimeter

-

Oxygen cylinder with pressure gauge

-

Pellet press

-

Crucible

-

Ignition wire

-

High-precision thermometer or temperature sensor

-

Data acquisition system

Procedure:

-

Calibration: The heat capacity of the calorimeter system (Ccal) is determined by combusting a standard substance with a known heat of combustion, typically benzoic acid.

-

A pellet of benzoic acid of known mass is placed in the crucible.

-

The ignition wire is attached to the electrodes, touching the pellet.

-

The bomb is sealed and filled with oxygen to approximately 30 atm.

-

The bomb is placed in the calorimeter vessel containing a known mass of water.

-

The initial temperature is recorded.

-

The sample is ignited, and the final temperature is recorded after thermal equilibrium is reached.

-

Ccal is calculated using the known heat of combustion of benzoic acid and the measured temperature change.

-

-

Sample Measurement:

-

A known mass of liquid this compound is accurately weighed into the crucible. Due to its liquid state, a gelatin capsule or a similar container may be used to hold the sample. The heat of combustion of the container must be known or determined separately.

-

The procedure is repeated as for the calibration with the this compound sample.

-

-

Calculation of Enthalpy of Combustion (ΔcH°):

-

The heat released by the combustion of the sample is calculated using the measured temperature change and the heat capacity of the calorimeter.

-

Corrections are made for the heat of combustion of the ignition wire and any auxiliary materials (e.g., the capsule).

-

The standard enthalpy of combustion is then calculated per mole of this compound.

-

-

Calculation of Enthalpy of Formation (ΔfH°):

-

The standard enthalpy of formation is calculated using Hess's Law from the standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO2 and H2O). The combustion reaction for acetic acid, tridecyl ester (C15H30O2) is: C15H30O2(l) + 21.5 O2(g) → 15 CO2(g) + 15 H2O(l) ΔfH°(C15H30O2, l) = 15 * ΔfH°(CO2, g) + 15 * ΔfH°(H2O, l) - ΔcH°(C15H30O2, l)

-

Determination of Heat Capacity and Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring the heat capacity of a substance as a function of temperature and for determining the enthalpy of phase transitions, such as melting (fusion).

Principle: The DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program.

Apparatus:

-

Differential Scanning Calorimeter with a cooling system

-

Hermetically sealed aluminum or other inert pans

-

Microbalance

Procedure for Heat Capacity (Cp) Measurement:

-

Baseline Correction: An empty sample pan and an empty reference pan are run through the desired temperature program to obtain a baseline heat flow curve.

-

Standard Measurement: A standard material with a known heat capacity (e.g., sapphire) is run under the same conditions.

-

Sample Measurement: A known mass of this compound is sealed in a sample pan and run through the same temperature program.

-

Calculation: The heat capacity of the sample is calculated at each temperature by comparing the heat flow difference between the sample and the baseline with the heat flow difference between the standard and the baseline.

Procedure for Enthalpy of Fusion (ΔfusH) Measurement:

-

A known mass of this compound is sealed in a sample pan.

-

The sample is subjected to a heating program that spans its melting point.

-

The DSC thermogram will show an endothermic peak corresponding to the melting of the sample.

-

The area under the melting peak is integrated to determine the total heat absorbed during the phase transition.

-

The molar enthalpy of fusion is calculated by dividing the total heat absorbed by the number of moles of the sample.

Synthesis and Degradation Pathways

Synthesis of Acetic Acid, Tridecyl Ester

A common and industrially relevant method for the synthesis of esters is the Fischer esterification. This acid-catalyzed reaction involves the reaction of a carboxylic acid with an alcohol.

Caption: Fischer esterification of acetic acid and tridecanol.

Alternatively, enzymatic synthesis using lipases offers a greener and more specific route to ester production.

Caption: Lipase-catalyzed synthesis of this compound.

Biodegradation Pathway

Long-chain esters like this compound are generally biodegradable. The primary mechanism of degradation in microorganisms involves hydrolysis of the ester bond by esterases or lipases, followed by the degradation of the resulting fatty acid and alcohol. The long-chain fatty acid typically undergoes β-oxidation.

Caption: General biodegradation pathway of this compound.

Conclusion

This technical guide provides a foundational understanding of the thermochemical properties of acetic acid, tridecyl ester. The presented data, a combination of calculated and experimental values, serves as a valuable resource for researchers and professionals. The detailed experimental protocols offer a practical framework for obtaining more precise and comprehensive thermochemical data, which is crucial for advancing the applications of this compound. The visualized synthesis and degradation pathways provide a clear conceptual understanding of the chemical and biological transformations involving this compound. Further experimental investigation is encouraged to validate and expand upon the thermochemical data presented herein.

The Scent of Discovery: A Technical Guide to Tridecyl Acetate

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecyl acetate, a long-chain fatty acid ester, is a molecule with a significant bien non-publicized history, primarily within the realms of fragrance and cosmetic science. Unlike compounds with prominent roles in medicine or materials science, the story of this compound is one of subtle discovery through the analysis of natural essences and the parallel development of synthetic organic chemistry. This technical guide delves into the discovery, history, and key experimental methodologies associated with this compound, providing a comprehensive resource for professionals in chemical research and development.

Discovery and Historical Context

The precise moment of this compound's discovery is not pinpointed to a single event or publication. Its history is intertwined with the broader exploration of natural fragrances and the advent of synthetic ester chemistry in the late 19th and early 20th centuries.

Natural Occurrence: this compound has been identified as a natural constituent of Boronia absolute, an essential oil extracted from the flowers of the Boronia megastigma plant native to Australia.[1][2] The analysis of such complex natural mixtures, often employing techniques like Gas Chromatography-Mass Spectrometry (GC-MS), has been crucial in identifying its presence in nature.[1] This suggests that its initial discovery may have been through the analytical characterization of this prized perfumery ingredient rather than a targeted synthetic endeavor.

Synthetic Origins: The rise of synthetic organic chemistry provided the tools to create esters like this compound in the laboratory. The seminal work of Emil Fischer and Arthur Speier in 1895 on the acid-catalyzed esterification of carboxylic acids and alcohols, now known as the Fischer-Speier esterification, laid the foundational methodology for synthesizing a vast array of esters.[3] It is highly probable that this compound was first synthesized using this method, or variations thereof, during the burgeoning era of synthetic fragrance and flavor chemistry in the early 20th century. This period saw chemists systematically exploring the reactions of various alcohols and carboxylic acids to create novel scent and flavor profiles.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₃₀O₂ | [4] |

| Molecular Weight | 242.40 g/mol | [4] |

| CAS Number | 1072-33-9 | [5] |

| Appearance | Colorless liquid | [6] |

| Melting Point | -66.5 °C | [6] |

| Boiling Point | 285 °C at 760 mmHg | [6] |

| Density | 0.8557 g/cm³ | [6] |

| Solubility in Water | 0.116 mg/L at 25 °C (estimated) | [5] |

| Solubility in Organic Solvents | Soluble in alcohol and oils | [5][6] |

Experimental Protocols

Synthesis of this compound via Fischer-Speier Esterification

Objective: To synthesize this compound from tridecan-1-ol and acetic acid using an acid catalyst.

Materials:

-

Tridecan-1-ol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl ether or other suitable organic solvent

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine tridecan-1-ol and a molar excess of glacial acetic acid (typically 2-3 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 1-2% of the molar amount of the limiting reagent, tridecan-1-ol) to the reaction mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or water bath. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction: Add an equal volume of a suitable organic solvent, such as diethyl ether, and wash the organic layer sequentially with:

-

Deionized water to remove the excess acid catalyst.

-

5% sodium bicarbonate solution to neutralize any remaining acetic acid (caution: CO₂ evolution).

-

Deionized water until the aqueous layer is neutral.

-

Brine (saturated NaCl solution) to aid in phase separation.

-

-

Drying and Filtration: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

-

Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): If necessary, the product can be further purified by vacuum distillation.

Characterization: The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl (C=O) stretch.

Logical Relationships and Workflows

The following diagrams illustrate the key logical relationships and experimental workflows discussed in this guide.

References

- 1. Typical G.C. analysis [thegoodscentscompany.com]

- 2. boronia absolute, 8053-33-6 [thegoodscentscompany.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. This compound | C15H30O2 | CID 14071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 1072-33-9 [thegoodscentscompany.com]

- 6. solubilityofthings.com [solubilityofthings.com]

Tridecyl Acetate: A Comprehensive Technical Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling protocols for tridecyl acetate in a laboratory setting. The information is intended to support researchers, scientists, and professionals in the field of drug development in ensuring a safe working environment and adhering to best practices in chemical management.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] It is classified as a carboxylic ester and is found in nature in organisms such as Capsicum annuum.[2] This compound is soluble in alcohol and insoluble in water.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₃₀O₂ | [2] |

| Molecular Weight | 242.40 g/mol | [2] |

| CAS Number | 1072-33-9 | [3] |

| Appearance | Colorless to pale yellow clear liquid (est.) | [1] |

| Boiling Point | 287.00 to 288.00 °C @ 760.00 mm Hg (est.) | [1] |

| Flash Point | 260.00 °F (126.60 °C) (est.) | [1] |

| Vapor Pressure | 0.003000 mmHg @ 25.00 °C (est.) | [1] |

| logP (o/w) | 6.390 (est.) | [1] |

| Water Solubility | 0.116 mg/L @ 25 °C (est.) | [1] |

Toxicological Data

While this compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008, a comprehensive understanding of its toxicological profile is essential for safe handling.[3] For many specific toxicological endpoints, data is limited or unavailable. In such cases, information on structurally similar long-chain esters may provide guidance.

Table 2: Summary of Toxicological Information for this compound

| Endpoint | Result | Source/Comment |

| Acute Oral Toxicity | Data not available. For a similar compound, an oral LD50 in rats is reported to be >5,000 mg/kg, suggesting low toxicity.[4][5] | |

| Acute Dermal Toxicity | Data not available. For a similar compound, a dermal LD50 in rabbits was found to be >2000 mg/kg body weight.[6] | |

| Skin Irritation/Corrosion | Not classified as a skin irritant.[3] However, a study on tridecyl trimellitate showed it to be slightly irritating to rabbit skin.[7] | |

| Eye Irritation/Corrosion | Not classified as an eye irritant.[3] A study on tridecyl trimellitate indicated it was slightly irritating to rabbit eyes.[7] | |

| Skin Sensitization | Data not available. A local lymph node assay on up to 100% tridecyl trimellitate was negative.[7] | |